
BMS 599626-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (EGFR) and HER2. This compound has shown significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment .
Métodos De Preparación
The synthesis of BMS 599626-d4 involves several steps, including the formation of pyrrolotriazine analogs. The synthetic route typically includes the reaction of specific starting materials under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Análisis De Reacciones Químicas
BMS 599626-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BMS 599626-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and receptor signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
Industry: Utilized in the development of new cancer therapies and in the optimization of existing treatment protocols .
Mecanismo De Acción
BMS 599626-d4 exerts its effects by inhibiting the kinase activity of HER1 and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the formation of HER1/HER2 heterodimers, further disrupting receptor signaling and tumor growth .
Comparación Con Compuestos Similares
BMS 599626-d4 is unique in its high selectivity for HER1 and HER2, with minimal interaction with other protein kinases. Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2.
Cetuximab: A monoclonal antibody that targets HER1.
Gefitinib: A small molecule inhibitor of HER1.
Compared to these compounds, this compound offers the advantage of inhibiting both HER1 and HER2, as well as their heterodimer formation, which may result in improved therapeutic efficacy .
Propiedades
Número CAS |
1330172-72-9 |
---|---|
Fórmula molecular |
C₂₇H₂₃D₄FN₈O₃ |
Peso molecular |
534.58 |
Sinónimos |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.